4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
4-amino-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-6-9-11(13)10-7(4-3-5-8(10)17)14-12(9)16(2)15-6/h3-5H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGGKAPABXLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation-Based Synthesis
The Friedländer condensation is a classical approach to quinoline frameworks, involving the reaction of aminoaryl ketones or aldehydes with carbonyl compounds containing an active methylene group. For pyrazoloquinolines, this method has been adapted by condensing pyrazolone derivatives with appropriate ketones or aldehydes.
- Typical procedure : Pyrazolone derivatives (e.g., 5-amino-1,3-dimethylpyrazolone) are reacted with α,β-unsaturated ketones or aldehydes under acidic or basic catalysis, often with heating, to form the pyrazoloquinoline core.
- Key findings : This method provides good regioselectivity and allows the introduction of methyl groups at N1 and C3 positions, essential for the target compound.
Niementowski Reaction Using Anthranilic Acid Derivatives
The Niementowski synthesis involves the reaction of anthranilic acid or its derivatives with ketones or aldehydes to form hydroxyquinolines, which can be further transformed into pyrazoloquinolines.
- Application : Anthranilic acid derivatives are reacted with pyrazolone derivatives in the presence of sodium acetate under reflux conditions.
- Outcome : This yields hydroxy-substituted pyrazoloquinolines, which upon further cyclization and substitution steps, lead to the desired 4-amino pyrazoloquinolinone structure.
Multicomponent and Microwave-Assisted Synthesis
Recent advances have introduced multicomponent reactions (MCR) and microwave irradiation to enhance the efficiency and reduce reaction times.
- Microwave-assisted one-pot synthesis : A mixture of amino phenyl pyrazole, cyclic 1,3-diketone, and an alcohol solvent is treated with T3P® (propylphosphonic anhydride) under microwave irradiation at 90°C for 30 minutes.
- Advantages : This method offers rapid synthesis with high yields and purity, minimizing side reactions and simplifying purification.
- General procedure : After microwave treatment, the reaction mixture is quenched, extracted, and purified by column chromatography.
Hydrazine Hydrate-Mediated Cyclization
Hydrazine hydrate is employed to convert pyrazole precursors into pyrazoloquinoline derivatives through reflux in ethanol.
- Procedure : A pyrazolone derivative is refluxed with hydrazine hydrate in absolute ethanol for 4 hours, followed by crystallization.
- Result : This yields 4-amino-substituted pyrazoloquinolines, including the tetrahydro derivatives, with good crystallinity and purity.
Data Table: Comparative Summary of Preparation Methods
Detailed Research Findings
- Selectivity and Yield : Microwave-assisted synthesis shows superior yields and shorter reaction times compared to classical methods, making it suitable for scale-up and industrial applications.
- Functional Group Tolerance : The Friedländer and Niementowski methods tolerate a variety of substituents on the pyrazolone and anthranilic acid derivatives, allowing structural diversification.
- Purification : Products from all methods typically require recrystallization or chromatographic purification to achieve high purity, with ethanol and benzene being common solvents for recrystallization.
- Mechanistic Insights : The condensation and cyclization steps proceed via nucleophilic attack of amino groups on carbonyl carbons, followed by ring closure and dehydration, as supported by spectroscopic and crystallographic analyses in the literature.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazoloquinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[3,4-b]quinolin-5-one derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs include:
Key Observations :
- Fluorine Substitution : Fluorination (e.g., 3-fluorophenyl in ) enhances metabolic stability and bioavailability .
- Methoxy vs. Methyl : Methoxy groups (e.g., 65A in ) improve solubility but may reduce membrane permeability compared to methyl groups.
- Amino Group: The 4-amino group in the target compound enables hydrogen bonding, a feature absent in non-amino analogs like 6VK ().
2.3.1 Enzyme Inhibition
- BACE-1/γ-Secretase Inhibition: Analogs like 65A (docking score: -8.9) and 6VK (-9.2) show potent binding to Alzheimer’s-related enzymes. The target compound’s amino group may mimic catalytic water interactions, enhancing inhibition .
- SARS-CoV-2 Mpro Inhibition: Pyrazoloquinolinones are recurrent scaffolds in Mpro inhibitors (7/87 hits in ), suggesting broad applicability.
2.3.2 Antimicrobial Activity
Structure-Activity Relationships (SAR)
- C4 Substitution: Amino groups enhance hydrogen bonding (e.g., to catalytic dyads in proteases), while aryl groups (e.g., phenyl, fluorophenyl) improve hydrophobic interactions .
- C1 Substitution : Methyl at C1 (target compound) versus fluorophenyl () alters electron density and conformational flexibility.
Data Tables
Table 1: Comparative Docking Scores of Pyrazoloquinolinones ()
| Compound ID | Substituents | BACE-1 Score | γ-Secretase Score |
|---|---|---|---|
| 65A | 4-(2-methoxyphenyl), 3,7,7-trimethyl | -8.9 | -8.7 |
| 6VK | 3-cyclopropyl, 4-phenyl, 7,7-dimethyl | -9.2 | -8.6 |
| 6VL | 4-ethyl, 7,7-dimethyl | -7.0 | -8.1 |
Table 2: Physicochemical Properties ()
| Compound ID | Molecular Formula | Molecular Weight | LogP (calc.) |
|---|---|---|---|
| Target | C₁₂H₁₄N₄O | 245.3 | 1.9 |
| Y021-1166 | C₂₂H₁₇FN₄O | 372.4 | 3.2 |
| QW-9261 | C₁₈H₁₇FN₄O | 324.36 | 2.8 |
Biological Activity
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and modifications of pyrazole derivatives. Various synthetic routes have been documented in literature to optimize yield and purity.
Anticancer Properties
Several studies have reported the anticancer activity of pyrazoloquinoline derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibited moderate to high growth inhibitory effects against various cancer cell lines. One study noted IC50 values in the low micromolar range against human leukemic cells (L1210) and myeloblasts (6410) .
Antimicrobial Activity
Research has indicated that this compound and its analogs possess significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related study highlighted minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL for certain analogs against clinical isolates .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary
| Activity Type | IC50/MIC Values | Target Organisms/Cells |
|---|---|---|
| Anticancer | Low micromolar range | L1210 leukemia cells |
| Antibacterial | ≤ 0.06 μg/mL | Various Gram-positive bacteria |
| Antifungal | Not specified | Not specified |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Used to analyze relative energies of hypothetical conformers (e.g., B3LYP/6-31G* level), identifying stable configurations for derivatives like 5b, 5j, and 5k .
- Molecular docking : Evaluates binding modes to targets like SARS-CoV-2 Mpro or GSK3β. For example, pyrazoloquinolinones show potential as Mpro inhibitors by forming contacts with catalytic dyads .
- Hydrogen-bonding analysis : Graph set theory (Etter formalism) interprets crystallographic data to predict supramolecular aggregation patterns .
What strategies improve low yields in domino reaction syntheses?
Advanced
Low yields (e.g., 7% for 5a ) arise from side reactions during cyclization/aromatization. Optimization strategies include:
- Solvent screening : Replace ethanol with DCE or ionic liquids to enhance reactivity .
- Catalyst addition : Introduce Brønsted acids (e.g., AcOH) or solid bases (KOH) to accelerate Michael additions .
- Reagent stoichiometry : Adjust molar ratios of NH4OAc (up to 13 mmol) to drive imine formation .
What spectroscopic techniques confirm structural purity of pyrazoloquinolinones?
Q. Basic
- NMR spectroscopy : Resolves methyl, amino, and aromatic protons; quaternary carbons are identified via DEPT-135 .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C-H···N interactions in centrosymmetric dimers ).
- HPLC-MS : Validates purity and molecular weight, especially for derivatives with halogens or heterocycles .
How do substituent variations influence antioxidant and anticholinesterase activities?
Q. Advanced
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO2) on the arylidene moiety enhance anticholinesterase activity by increasing electrophilicity. Derivatives like 5k (4-Cl) show IC50 values <10 µM .
- Theoretical studies : HOMO-LUMO gaps calculated via DFT correlate with radical scavenging efficacy; smaller gaps (e.g., 4.2 eV) indicate higher antioxidant potential .
What challenges arise in analyzing hydrogen-bonding patterns in crystals?
Q. Advanced
- Polymorphism : Subtle changes in crystallization solvents (e.g., ethanol vs. DMSO) alter H-bond networks, requiring single-crystal X-ray diffraction for resolution .
- Graph set analysis : Classifies interactions (e.g., R₂²(8) motifs) but requires manual validation to avoid misassigning weak C-H···π contacts .
What are optimal reaction conditions for one-pot syntheses?
Q. Basic
| Condition | Example Protocol | Yield | Reference |
|---|---|---|---|
| Solvent | [BMIM]OH ionic liquid | 80–85% | |
| Temperature | 75–80°C | – | |
| Catalysts | NH4OAc (13 mmol), AcOH (0.5 mL) | – | |
| Purification | Recrystallization (hot ethanol) | High |
How can contradictory enzyme inhibition data be resolved?
Q. Advanced
- Assay validation : Confirm activity using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Binding mode analysis : Compare docking poses with crystallographic data (e.g., BRD0705 in GSK3β active site ).
- SAR cross-check : Test derivatives with minor structural changes (e.g., methyl vs. ethyl groups) to isolate pharmacophore contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
